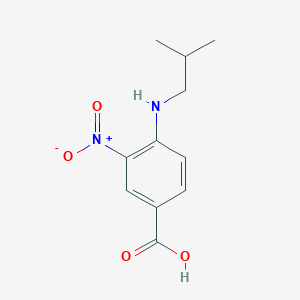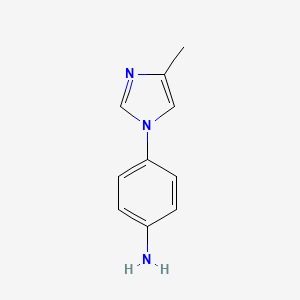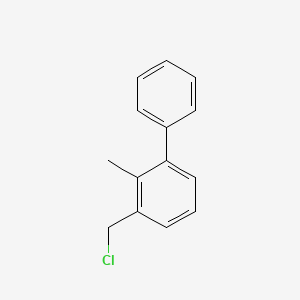
3-(Chloromethyl)-2-methyl-1,1'-biphenyl
概要
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include its occurrence or synthesis, its uses, and its role in biological systems if applicable .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc. These properties can often be found in chemical databases .科学的研究の応用
Synthesis Processes
3-(Chloromethyl)-2-methyl-1,1'-biphenyl is a crucial intermediate in the synthesis of bifenthrin, a pyrethroid insecticide. Traditional methods of synthesizing this compound involve complex processes using high-toxic and high-risk reagents, posing environmental and safety issues. A more efficient and environmentally friendly synthesis process has been developed, reducing the steps from six to four and avoiding the use of high-toxic reagents. This process achieves a high yield of 73.9% and is more efficient (Zhang, Cheng, Hu, & Xu, 2019).
Catalysis and Phase-Transfer Reactions
In a study on chloromethylation reactions, a novel and efficient procedure was developed for the preparation of 4,4'-bis(chloromethyl)biphenyl, demonstrating an excellent yield of 85%. This method enhances yield and simplifies operations compared to other synthetic methods (Hu, Lu, Ge, Wang, & Lu, 2010).
Magnetic Properties in Copper(II) Complexes
Research has also focused on the synthesis of new trinuclear Copper(II) complexes using biphenol-based dinucleating ligands. These complexes exhibit antiferromagnetic interactions, indicating potential applications in magnetic materials and molecular magnetism (Filkale & Gangwar, 2020).
Antimicrobial Applications
A study on the synthesis of 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones revealed that 3-(chloromethyl)thioflavone derivatives exhibited significant antimicrobial activity against Trichophytons, suggesting potential pharmaceutical applications (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(chloromethyl)-2-methyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYFWZAXXNLBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534523 | |
| Record name | 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84541-46-8 | |
| Record name | 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental advantages of the new synthesis method for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl?
A1: Traditional synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl involves several hazardous reagents, including thionyl chloride, lithium aluminum hydride, and methyl iodide []. These reagents pose significant environmental risks and safety concerns. The new synthesis method, described in the research paper, reduces the synthesis to four steps and eliminates the use of these hazardous chemicals []. This results in a more environmentally friendly and safer process for producing this important chemical intermediate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

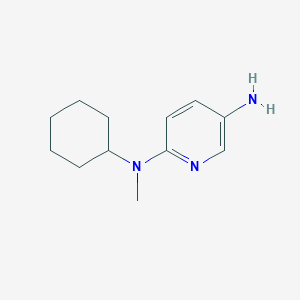
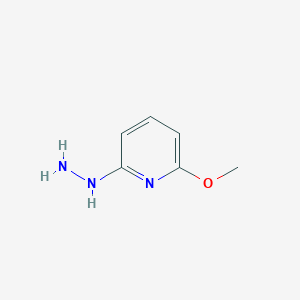
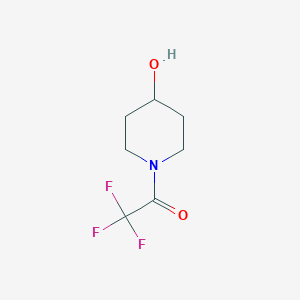
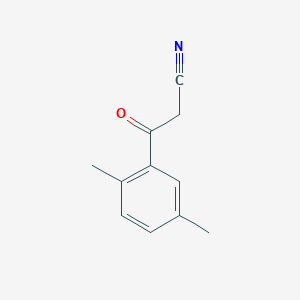
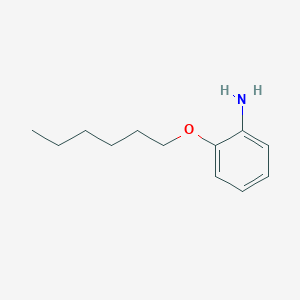



![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)


